molecular formula C13H14F3NO3 B2849194 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid CAS No. 256508-75-5

2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid

Cat. No.: B2849194
CAS No.: 256508-75-5
M. Wt: 289.254
InChI Key: BPNSLQRYTGNNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid” is a benzoic acid derivative with a trifluoromethyl group at the 6-position and a 2,2-dimethylpropanoylamino group at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the 2,2-dimethylpropanoylamino group onto a benzoic acid molecule. Trifluoromethylation is a well-studied reaction and there are several methods available for introducing a trifluoromethyl group onto an aromatic ring . The introduction of the 2,2-dimethylpropanoylamino group could potentially be achieved through an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a trifluoromethyl group, and a 2,2-dimethylpropanoylamino group. The presence of these functional groups would likely confer certain chemical properties to the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic. The trifluoromethyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Molecular Self-Assembly and Supramolecular Structures

Research into hydrogen-bonded polyphilic block mesogens with semiperfluorinated segments has shown that certain diamino-triazines, when mixed with partially fluorinated benzoic acids, can form hydrogen-bonded dimeric supermolecules. These dimers organize into infinite ribbons with parallel aligned hydrogen-bonded cores, separated by mixed aliphatic/fluorinated regions. This work illustrates the potential of using 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid and similar compounds in the design of complex supramolecular structures with specific lattice symmetries and phase behaviors (Kohlmeier & Janietz, 2006; Kohlmeier & Janietz, 2010).

Synthesis and Catalysis

In catalysis, studies have highlighted the role of similar benzoic acid derivatives in the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. This process efficiently produces benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids from boronic esters, illustrating the utility of these compounds in synthesizing functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Antiproliferative Activity

Research into the antiproliferative activity of non-steroidal anti-inflammatory drug derivatives, such as the triphenyltin(IV) esters of flufenamic acid and related compounds, has demonstrated significant cytotoxic activity against various cancer cell lines. This suggests the potential of this compound derivatives in developing novel anticancer agents (Dokorou et al., 2011).

Corrosion Inhibition

The study of benzothiazole derivatives, including those related to benzoic acid, as corrosion inhibitors for carbon steel in acidic environments highlights the potential of these compounds in protecting industrial materials. These inhibitors show high efficiency and stability, offering practical applications in metal preservation and maintenance (Hu et al., 2016).

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)11(20)17-8-6-4-5-7(13(14,15)16)9(8)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNSLQRYTGNNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.